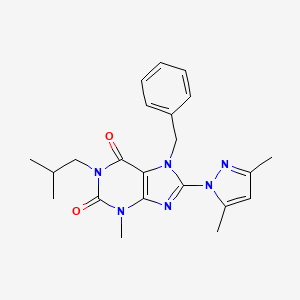

7-苄基-8-(3,5-二甲基-1H-吡唑-1-基)-1-异丁基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

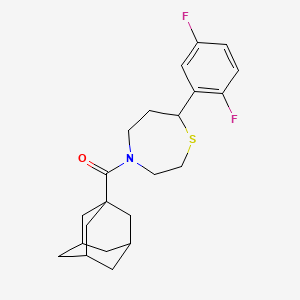

The compound "7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. The structural modifications on the purine scaffold, such as the introduction of benzyl and pyrazolyl groups, are designed to potentially alter its interaction with biological targets, which could lead to various pharmacological effects.

Synthesis Analysis

The synthesis of purine derivatives can be achieved through various methods. While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into similar synthetic strategies. For instance, the synthesis of 7-arylbenzopyrano[4,3-b]benzopyran-6,8-diones under aqueous micellar conditions catalyzed by boric acid suggests that a mild and environmentally friendly approach can be used for synthesizing complex purine derivatives . Similarly, the synthesis of new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents indicates that the purine core can be chemically diversified to produce compounds with potential psychotropic activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of substituents such as benzyl and pyrazolyl groups can significantly influence the molecule's conformation and, consequently, its interaction with biological targets. For example, the study of N(7)-benzyl-substituted tetrahydropyrazolopyridine derivatives shows that similar molecular constitutions can result in different crystal structures, which may affect the compound's pharmacological properties . This suggests that the molecular structure of the compound would likely play a key role in its biological activity.

Chemical Reactions Analysis

The reactivity of purine derivatives can be influenced by the substituents attached to the purine core. The papers provided do not detail specific reactions for the compound , but they do describe the chemical behavior of related compounds. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl purine derivatives indicates that the purine core can be functionalized with various reactive groups, leading to a diverse range of chemical properties . This information could be relevant when considering the potential chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the provided papers do not offer specific data on the physical and chemical properties of the compound , they do provide examples of how the introduction of different substituents can affect these properties. For example, the hemisolvation of N(7)-benzyl-substituted tetrahydropyrazolopyridine derivatives with ethanol indicates that solvent interactions can play a significant role in the physical state of these compounds . This information could be extrapolated to predict the behavior of the compound under various conditions.

科学研究应用

化学结构和分子相互作用

此化合物因其复杂的化学结构而呈现出独特的性质,使其能够参与多种分子相互作用。对类似分子的研究,例如基于吡唑并[3,4-d]嘧啶支架的研究,表明弱分子间C-H...O氢键可以生成二聚体,而异构化合物与苯环表现出C-H...π相互作用,暗示了在分子识别和自组装过程中的潜在应用 (K. Avasthi et al., 2002).

催化应用

与茶碱(一种众所周知的嘌呤衍生物)相关的结构已被用作绿色化学中的催化剂。具体而言,它催化新衍生物的一锅合成,证明了嘌呤基分子在促进环境友好型化学反应中的潜力 (Afshin Yazdani-Elah-Abadi et al., 2017).

新型合成途径

对嘌呤基化合物的研究导致了新的合成方法的开发,使能够创建结构复杂的分子。例如,L-脯氨酸催化的杂环邻苯醌的合成展示了嘌呤衍生物在构建多方面的分子框架中的多功能性 (S. Rajesh et al., 2011).

在药物设计中的潜力

嘌呤支架有助于设计各种受体的配体,表明其在开发新的治疗剂中的用途。对嘌呤-2,6-二酮的8-氨基烷基衍生物的研究已经确定了血清素受体的有效配体,突出了开发抗抑郁药和抗焦虑药的潜力 (G. Chłoń-Rzepa et al., 2013).

材料科学和超分子化学

对嘌呤二酮的苄氨基衍生物的研究揭示了分子几何和氢键网络的见解,这对于设计具有特定性质的超分子结构和材料至关重要 (Z. Karczmarzyk et al., 1995).

属性

IUPAC Name |

7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-14(2)12-27-20(29)18-19(25(5)22(27)30)23-21(28-16(4)11-15(3)24-28)26(18)13-17-9-7-6-8-10-17/h6-11,14H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXBXBPDHHBEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)